molecular formula C8H11N3O2 B12841514 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid

2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid

Cat. No.: B12841514
M. Wt: 181.19 g/mol
InChI Key: GWVHLOSWNBCDCO-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound features a unique triazolopyridine core, which is known for its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable aldehyde or ketone, followed by cyclization to form the triazolopyridine ring. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of commercially available reagents and optimized reaction conditions to achieve high yields. The process may include steps such as purification through crystallization or chromatography to ensure the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid involves its interaction with specific molecular targets. The triazolopyridine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid is unique due to its specific acetic acid moiety, which can enhance its solubility and reactivity.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid

InChI

InChI=1S/C8H11N3O2/c12-8(13)4-6-1-2-11-5-9-10-7(11)3-6/h5-6H,1-4H2,(H,12,13)

InChI Key

GWVHLOSWNBCDCO-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=NN=C2CC1CC(=O)O

Origin of Product

United States

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